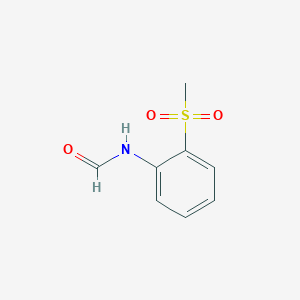

N-(2-(methylsulfonyl)phenyl)formamide

Description

Properties

IUPAC Name |

N-(2-methylsulfonylphenyl)formamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-13(11,12)8-5-3-2-4-7(8)9-6-10/h2-6H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBBPMQRMPRHJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93493-76-6 | |

| Record name | N-(2-(methylsulfonyl)phenyl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N 2 Methylsulfonyl Phenyl Formamide

Diverse Synthetic Routes to N-(2-(methylsulfonyl)phenyl)formamide

The preparation of this compound can be approached from different perspectives, each with its own set of reagents and reaction mechanisms. The primary strategies include direct formylation of the corresponding aniline (B41778), oxidation of a sulfide (B99878) precursor, and nucleophilic substitution to introduce the sulfonyl group.

Direct formylation of 2-(methylsulfonyl)aniline (B181356) is a common and straightforward method for the synthesis of this compound. This approach involves the reaction of the aniline with a suitable formylating agent. Various reagents and conditions have been developed for the N-formylation of amines. scispace.com

One of the most widely used formylating agents is formic acid. scispace.comnih.gov The reaction can be carried out by heating the amine with formic acid, sometimes in the presence of a dehydrating agent or under conditions that facilitate the removal of water. scispace.com For instance, heating an amine with an excess of formic acid can directly yield the corresponding formamide (B127407). Another approach involves the use of formic acid in combination with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), which activates the formic acid for nucleophilic attack by the amine. nih.gov

Other formylating agents include:

Ammonium formate: This reagent can effectively formylate anilines upon refluxing in a suitable solvent like acetonitrile. nih.gov

N,N-Dimethylformamide (DMF): In some methods, DMF can serve as the formyl source, often in the presence of an activating agent such as methanesulfonyl chloride. google.com

The choice of formylating agent and reaction conditions can be influenced by the presence of other functional groups in the molecule and the desired reaction scale.

An alternative strategy involves the synthesis of N-(2-(methylthio)phenyl)formamide followed by oxidation of the sulfide to the corresponding sulfone. This two-step process allows for the introduction of the formyl group prior to the formation of the sulfonyl moiety.

The initial step, the formylation of 2-(methylthio)aniline, can be accomplished using the direct formylation methods described previously. Once N-(2-(methylthio)phenyl)formamide is obtained, the sulfide group can be oxidized to the sulfone. Common oxidizing agents for this transformation include:

Hydrogen peroxide (H₂O₂): Often used in the presence of a catalyst, such as a metal complex, to achieve efficient oxidation.

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent capable of converting sulfides to sulfones.

Meta-chloroperoxybenzoic acid (m-CPBA): A widely used and effective reagent for the oxidation of sulfides.

The choice of oxidant and reaction conditions must be carefully selected to avoid over-oxidation or undesired side reactions with other functional groups present in the molecule.

A third synthetic route involves the introduction of the methylsulfonyl group via a nucleophilic aromatic substitution (SNAr) reaction. This approach typically starts with a substrate containing a suitable leaving group at the ortho position to the formamido group.

For example, a starting material such as N-(2-halophenyl)formamide (where the halogen is typically fluorine or chlorine) can be reacted with a nucleophilic source of the methylsulfonyl group, such as sodium methanesulfinate (B1228633) (CH₃SO₂Na). The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may require elevated temperatures to proceed at a reasonable rate. The success of this reaction is highly dependent on the activation of the aromatic ring by electron-withdrawing groups and the nature of the leaving group. nih.gov

Optimization Strategies for this compound Synthesis

Optimizing the synthesis of this compound is crucial for improving reaction efficiency, increasing product yield, and ensuring selectivity. Key parameters that are often investigated include the choice of catalyst, reaction temperature, and solvent.

In many synthetic transformations leading to this compound, catalysts play a pivotal role. For instance, in direct formylation reactions, acid or base catalysts can be employed to enhance the rate of reaction.

For reactions involving the formation of the sulfonyl group, such as the oxidation of sulfides, catalysts can improve the efficiency and selectivity of the oxidation process. Similarly, in nucleophilic displacement reactions, transition metal catalysts can sometimes be used to facilitate the substitution reaction.

Table 1: Catalyst Screening for a Representative Formylation Reaction

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | None | Toluene | 80 | < 5 |

| 2 | H₂SO₄ (cat.) | Toluene | 80 | 65 |

| 3 | p-TsOH (cat.) | Toluene | 80 | 72 |

| 4 | Pyridine (cat.) | Toluene | 80 | 45 |

This is a representative table and the data is illustrative.

For instance, in formylation reactions, polar aprotic solvents like DMF or DMSO can be effective. nih.gov The temperature of the reaction is also a critical parameter. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts. Therefore, it is often necessary to carefully control the temperature to achieve the optimal balance between reaction rate and selectivity.

In a study on the synthesis of N-phenylformamide, the optimization of reaction conditions, including the choice of solvent and temperature, was shown to be crucial for achieving high yields. researchgate.net The use of different solvents can lead to significant variations in reaction outcomes. nih.gov

Table 2: Effect of Solvent and Temperature on the Yield of a Representative Nucleophilic Displacement Reaction

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | DMF | 80 | 55 |

| 2 | DMF | 120 | 75 |

| 3 | DMSO | 80 | 60 |

| 4 | DMSO | 120 | 82 |

| 5 | Acetonitrile | 80 | 30 |

This is a representative table and the data is illustrative.

By systematically varying these parameters, it is possible to identify the optimal conditions for the synthesis of this compound, leading to improved yields and purity of the final product.

Derivatization and Functionalization Reactions of this compound Scaffolds

The this compound scaffold possesses three distinct functional groups that can be targeted for derivatization: the formamide moiety, the phenyl ring, and the methylsulfonyl group. These modifications can lead to a diverse range of new chemical entities with potentially altered physical, chemical, and biological properties.

Modification of the Formamide Moiety

The formamide group offers several avenues for chemical transformation.

Hydrolysis: The formamide can be hydrolyzed back to the parent amine, 2-(methylsulfonyl)aniline, under either acidic or basic conditions. Mild alkaline hydrolysis of N-aryl amides has been achieved using sodium hydroxide (B78521) in a mixed solvent system like methanol/dichloromethane. researchgate.net Enzymatic hydrolysis using N-substituted formamide deformylase also presents a highly specific and mild method for this transformation. nih.govnih.gov

Deformylation: Besides hydrolysis, other deformylation methods can be employed. For instance, heating with a strong acid can selectively remove the formyl group. google.com

Reduction: The formamide can be reduced to the corresponding N-methylamine, N-methyl-2-(methylsulfonyl)aniline. This is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Conversion to Other Amides: The formamide can serve as a precursor to other amides. This can be achieved by first hydrolyzing the formamide to the aniline and then acylating with a different acylating agent.

Conversion to Isocyanide: Dehydration of the formamide group can yield the corresponding isocyanide, 2-(methylsulfonyl)phenyl isocyanide. This transformation is often carried out using dehydrating agents like phosphorus oxychloride (POCl₃) or tosyl chloride in the presence of a base.

The following table outlines potential modifications of the formamide moiety.

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | 2-(methylsulfonyl)aniline |

| Deformylation | Strong acid, heat | 2-(methylsulfonyl)aniline |

| Reduction | 1. LiAlH₄, THF; 2. H₂O | N-methyl-2-(methylsulfonyl)aniline |

| Conversion to Isocyanide | POCl₃, pyridine | 2-(methylsulfonyl)phenyl isocyanide |

Substituent Variation on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution, with the directing effects of the substituents influencing the position of incoming electrophiles. The formamido group (-NHCHO) is an ortho-, para-directing and activating group, while the methylsulfonyl group (-SO₂CH₃) is a meta-directing and deactivating group. The interplay of these two groups will determine the regioselectivity of substitution reactions.

Given the ortho- and para-directing nature of the activating formamido group, electrophilic substitution is most likely to occur at the positions para and ortho to it (positions 4 and 6). The deactivating effect of the meta-directing sulfonyl group will likely disfavor substitution at the positions ortho and para to it.

Potential electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst.

Nitration: The introduction of a nitro group can be accomplished using a mixture of nitric acid and sulfuric acid. The reaction conditions would need to be carefully controlled to avoid over-nitration or side reactions.

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group onto the ring.

Friedel-Crafts Alkylation and Acylation: These reactions are generally not successful on anilines or their derivatives because the amino group complexes with the Lewis acid catalyst, deactivating the ring. youtube.com

Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly if a good leaving group is present on the ring and the ring is sufficiently activated by electron-withdrawing groups. The existing methylsulfonyl group is strongly electron-withdrawing, which could facilitate SNAr if a suitable leaving group were present at an ortho or para position. wikipedia.org

Transformations Involving the Methylsulfonyl Group

The methylsulfonyl group is generally robust but can undergo certain transformations.

Reduction: The sulfone can be reduced to the corresponding sulfide (2-(methylthio)phenyl)formamide. This reduction can be challenging but may be achieved with strong reducing agents.

Desulfonylation: The methylsulfonyl group can be removed from the aromatic ring under certain reductive conditions, for example, using a cobalt-N-heterocyclic carbene complex as a catalyst. researchgate.net

α-Functionalization: The methyl group of the methylsulfonyl moiety can be deprotonated with a strong base to form a carbanion, which can then react with various electrophiles. This allows for the introduction of a wide range of functional groups at the benzylic position.

The following table summarizes potential transformations of the methylsulfonyl group.

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Reduction to Sulfide | Strong reducing agents (e.g., LiAlH₄, high temp) | N-(2-(methylthio)phenyl)formamide |

| Desulfonylation | Co-NHC catalyst, Grignard reagent | N-phenylformamide |

| α-Alkylation | 1. Strong base (e.g., n-BuLi); 2. Electrophile (e.g., R-X) | N-(2-(alkylsulfonyl)phenyl)formamide |

Retrosynthetic Analysis and Pathway Prediction for this compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials.

The primary disconnection for this compound is the C-N bond of the formamide, leading to 2-(methylsulfonyl)aniline and a formylating agent.

Retrosynthetic Analysis:

Forward Synthesis Prediction:

Based on this analysis, a plausible synthetic pathway would involve the formylation of 2-(methylsulfonyl)aniline. As discussed in section 2.2.3, this can be achieved using various green methods.

A further retrosynthetic disconnection of 2-(methylsulfonyl)aniline involves breaking the C-S or C-N bond.

C-N Bond Disconnection: This leads to 1-bromo-2-(methylsulfonyl)benzene and an ammonia (B1221849) equivalent. The forward reaction would be a nucleophilic aromatic substitution, which could be challenging. A more common approach would be the reduction of a nitro group.

C-S Bond Disconnection: This leads to 2-aminothiophenol (B119425) and a methylating agent. The forward synthesis would involve methylation followed by oxidation of the resulting sulfide to the sulfone.

A Predicted Synthetic Pathway:

Nitration of Chlorobenzene (B131634): Start with chlorobenzene and nitrate (B79036) it to form 1-chloro-2-nitrobenzene (B146284).

Thiolation: React 1-chloro-2-nitrobenzene with sodium methanethiolate (B1210775) (NaSMe) to displace the chlorine and form 2-(methylthio)nitrobenzene.

Oxidation: Oxidize the sulfide to a sulfone using an oxidizing agent like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) to yield 2-(methylsulfonyl)nitrobenzene.

Reduction: Reduce the nitro group to an amine using a reducing agent such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or tin(II) chloride (SnCl₂) in hydrochloric acid to give 2-(methylsulfonyl)aniline.

Formylation: Formylate the resulting aniline with formic acid, potentially with a catalyst, to produce the target molecule, this compound.

This predicted pathway utilizes readily available starting materials and well-established chemical transformations.

Molecular Structure and Conformation Analysis of N 2 Methylsulfonyl Phenyl Formamide and Its Analogs

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the structure and conformational dynamics of molecules like N-(2-(methylsulfonyl)phenyl)formamide. Each technique provides unique insights into different aspects of the molecular structure.

High-Resolution NMR Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of molecules in solution. For a molecule like this compound, hindered rotation around the S-N bond and the N-C(O) bond could lead to the existence of different conformational isomers, or rotamers.

In analogous aromatic sulfonamides, dynamic NMR studies have been employed to observe these rotamers. If the rotation is slow on the NMR timescale, separate signals for each conformer can be observed, allowing for their individual characterization and the determination of their relative populations. Variable temperature NMR experiments can be used to study the kinetics of the interconversion between these conformers, providing information on the energy barriers to rotation. For ortho-substituted analogs like ortho-toluenesulfonamide, the orientation of the substituent can significantly influence the conformational preferences. kcl.ac.uk

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule and to gain insights into its bonding and conformation. For this compound, characteristic vibrational modes would be expected for the sulfonyl (SO₂), formamide (B127407) (NH-CHO), and phenyl groups.

The SO₂ group typically exhibits strong asymmetric and symmetric stretching vibrations. The positions of these bands can be influenced by the electronic environment and hydrogen bonding interactions. The formamide group gives rise to several characteristic bands, including the N-H stretch, the C=O stretch (amide I band), and the N-H bend coupled with the C-N stretch (amide II band). The frequencies of these vibrations are sensitive to the conformation around the amide bond (cis vs. trans) and the extent of intermolecular hydrogen bonding.

| Functional Group | Typical Vibrational Frequencies (cm⁻¹) |

| N-H stretch (formamide) | 3300 - 3100 |

| C-H stretch (aromatic) | 3100 - 3000 |

| C=O stretch (amide I) | 1700 - 1650 |

| N-H bend (amide II) | 1570 - 1515 |

| SO₂ asymmetric stretch | 1350 - 1300 |

| SO₂ symmetric stretch | 1160 - 1120 |

Note: These are general ranges and the exact frequencies for this compound would need to be determined experimentally.

Electronic Spectroscopy (UV-Vis) for Electronic Structure Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the absorption bands would be associated with π → π* and n → π* transitions within the phenyl ring and the formamide and sulfonyl groups.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique would provide precise information on bond lengths, bond angles, and torsion angles for this compound, allowing for a detailed analysis of its conformation.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

X-ray diffraction analysis would yield a detailed geometric description of the molecule. Key parameters of interest would include the lengths of the S-N, S-O, S-C, N-C, and C=O bonds, as well as the bond angles around the sulfur and nitrogen atoms. These experimental values can be compared with theoretical calculations and data from related structures to understand the electronic effects of the substituents.

Table of Expected Bond Lengths and Angles (based on related structures):

| Bond | Expected Length (Å) | Angle | Expected Value (°) |

| S=O | 1.42 - 1.45 | O-S-O | 118 - 122 |

| S-N | 1.62 - 1.66 | C-S-N | 105 - 109 |

| S-C | 1.75 - 1.79 | S-N-C | 118 - 122 |

| N-C (amide) | 1.32 - 1.36 | N-C=O | 123 - 127 |

| C=O | 1.22 - 1.24 |

Note: These values are estimations based on data for analogous sulfonamide and formamide structures and would require experimental verification for this compound.

Analysis of Conformational Isomers in the Solid State

The crystal structure would reveal the preferred conformation of this compound in the solid state. A key conformational feature would be the torsion angle around the S-N bond, which defines the orientation of the formamide group relative to the methylsulfonylphenyl group. In many sulfonamides, the conformation around the S-N bond is found to be gauche or anti. nih.gov

Furthermore, the analysis of the crystal packing would show the intermolecular interactions, such as hydrogen bonds involving the N-H of the formamide and the oxygen atoms of the sulfonyl group, which play a crucial role in stabilizing the solid-state conformation.

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Effects)

The conformation of this compound and its analogs is significantly influenced by a network of intramolecular interactions. These non-covalent interactions, including hydrogen bonds and steric effects, play a crucial role in dictating the spatial arrangement of the molecule's constituent groups.

The planarity of the molecule is affected by steric hindrance between the bulky methylsulfonyl group and the formamide moiety. In similar structures, such as N-(2,4,6-trimethylphenyl)formamide, the steric bulk of ortho-substituents forces the formamide group to rotate out of the plane of the aryl ring. researchgate.net For this compound, a similar effect is anticipated, where the methylsulfonyl group at the ortho position creates steric pressure, leading to a non-planar arrangement between the phenyl ring and the formamide group. This twisting is a balance between the stabilizing effect of the intramolecular hydrogen bond and the destabilizing steric repulsion.

Computational studies on related N-phenylformamide systems have shown that the energy barrier to rotation around the C(aryl)-N bond can be influenced by the nature and position of substituents on the phenyl ring. researchgate.net The interplay of these electronic and steric factors ultimately determines the most stable conformation of the molecule in both the solid state and in solution.

Supramolecular Chemistry and Crystal Packing

The arrangement of molecules in the crystalline state, governed by intermolecular forces, defines the supramolecular chemistry of this compound and its analogs. The study of these interactions is essential for understanding the solid-state properties of the compound.

Intermolecular Hydrogen Bonding Networks and Crystal Packing Motifs

In the crystal structure of the analogous compound N-(2-(N-methylsulfamoyl)phenyl)formamide, intermolecular hydrogen bonds play a pivotal role in the formation of its supramolecular architecture. eurjchem.com Specifically, C-H···O and N-H···O hydrogen bonds are observed, which link adjacent molecules. These interactions extend to form an infinite one-dimensional chain along the nih.gov crystallographic direction. eurjchem.com

Hirshfeld Surface Analysis for Intermolecular Interaction Contributions

The most significant contributions to the Hirshfeld surface are from H···H and O···H contacts, accounting for 40.6% and 33.9% of the total surface, respectively. eurjchem.com This indicates that these interactions are the most prevalent at the molecular surface. The dnorm mapping on the Hirshfeld surface highlights the regions involved in these interactions, with red spots indicating close contacts, which correspond to the hydrogen bonds.

The following table summarizes the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface of N-(2-(N-methylsulfamoyl)phenyl)formamide. eurjchem.com

| Intermolecular Contact | Contribution (%) |

| H···H | 40.6 |

| O···H | 33.9 |

These data underscore the predominance of hydrogen-bond-related interactions and van der Waals forces (represented by H···H contacts) in the crystal packing of this class of compounds.

Polymorphism and Co-crystallization Studies (if applicable)

Co-crystallization is a technique used to modify the physicochemical properties of a solid by crystallizing it with another molecule (a coformer). This approach relies on the formation of robust intermolecular interactions, such as hydrogen bonds, between the active molecule and the coformer. Given the presence of hydrogen bond donor (N-H) and acceptor (C=O, SO2) sites in this compound, it is a potential candidate for the formation of co-crystals. The design of co-crystals would involve selecting coformers with complementary functional groups capable of forming strong and predictable supramolecular synthons. To date, specific co-crystallization studies involving this compound have not been reported in the surveyed literature.

Computational Chemistry and Theoretical Modeling of N 2 Methylsulfonyl Phenyl Formamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering profound insights into the electronic structure and reactivity of molecules. These in silico methods solve the Schrödinger equation, or approximations of it, to determine the distribution of electrons and the resulting molecular properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgimperial.ac.uk It is based on the principle that the ground-state properties of a system are uniquely determined by its electron density. wikipedia.org This approach is computationally more efficient than traditional wavefunction-based methods, making it suitable for a wide range of organic molecules. fu-berlin.de

For N-(2-(methylsulfonyl)phenyl)formamide, a DFT calculation would begin with the optimization of its molecular geometry. This process determines the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. A popular functional for such calculations on organic molecules is B3LYP, often paired with a basis set like 6-311G(d,p). fu-berlin.de

The optimized geometry provides the foundation for calculating other ground-state properties. These include the total energy, dipole moment, and the energies of the frontier molecular orbitals – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. liberty.edu

Illustrative Data Table: Predicted Ground State Properties of this compound (Hypothetical)

| Property | Value | Unit |

| Total Energy | -XXX.XXXX | Hartree |

| Dipole Moment | X.XX | Debye |

| HOMO Energy | -X.XX | eV |

| LUMO Energy | -X.XX | eV |

| HOMO-LUMO Gap | X.XX | eV |

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from a DFT calculation.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations can provide theoretical spectra that aid in the analysis of experimental results.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of DFT. bohrium.comnih.govacs.orgacs.org By calculating the magnetic shielding tensors of the nuclei in the molecule's optimized geometry, one can obtain theoretical 1H and 13C NMR chemical shifts. These predicted values are instrumental in assigning peaks in experimental spectra and confirming the molecular structure.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. researchgate.net Comparing the computed IR spectrum with an experimental one can help identify the functional groups present and confirm the molecule's structure.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. faccts.deresearchgate.netfaccts.demdpi.comacs.org This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies and their corresponding oscillator strengths can be used to generate a theoretical UV-Vis spectrum, which helps in understanding the electronic structure and chromophores within the molecule.

Illustrative Data Table: Predicted Spectroscopic Data for this compound (Hypothetical)

| Spectroscopy | Parameter | Predicted Value |

| 13C NMR | C=O | ~165 ppm |

| C-SO2 | ~140 ppm | |

| 1H NMR | N-H | ~8.5 ppm |

| C-H (formyl) | ~8.2 ppm | |

| IR | C=O stretch | ~1680 cm-1 |

| N-H stretch | ~3300 cm-1 | |

| SO2 symm. stretch | ~1150 cm-1 | |

| UV-Vis | λmax | ~280 nm |

Note: The values in this table are hypothetical examples based on typical functional group absorptions and are for illustrative purposes only.

Fukui Indices and Electrostatic Potential Maps for Reactivity Sites

To understand the chemical reactivity of this compound, we can turn to conceptual DFT, which provides reactivity indices.

Fukui Functions: The Fukui function is a local reactivity descriptor that indicates the propensity of a specific site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. nih.govymerdigital.comnih.govfaccts.de By analyzing the changes in electron density upon the addition or removal of an electron, we can identify the most reactive atoms. For instance, the site with the highest value of the Fukui function for nucleophilic attack (f+) is the most likely to be attacked by a nucleophile.

Electrostatic Potential Maps (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. ymerdigital.com It is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Red regions indicate a negative potential and are susceptible to electrophilic attack, while blue regions represent a positive potential and are prone to nucleophilic attack. The MEP map for this compound would likely show a negative potential around the oxygen atoms of the formyl and sulfonyl groups, and a positive potential near the formyl and amide hydrogens. The integration of theoretical chemistry with experimental studies has been shown to be instrumental in understanding degradation pathways and informing risk-mitigation strategies. mdpi.com

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed information about the static properties of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. tandfonline.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe how the molecule moves and changes shape over time.

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamics of a molecule can be significantly influenced by its environment, particularly the solvent. aip.orgbiu.ac.ilaip.org MD simulations can explicitly model the solvent molecules, providing a realistic representation of the solution-phase behavior of this compound. osti.govnih.gov

By running simulations in different solvents (e.g., water, methanol, chloroform), we can investigate how the solvent polarity and hydrogen bonding capabilities affect the conformational preferences of the molecule. For example, in a polar solvent, conformations that maximize the exposure of polar groups to the solvent may be favored. The simulations can also reveal the dynamics of solvent molecules around the solute, providing information on solvation shells and specific solute-solvent interactions.

Ligand-Protein Interaction Prediction through Docking Studies (In Silico Focus)

If this compound is being investigated for potential biological activity, molecular docking is a crucial computational technique. igi-global.compnrjournal.comspringernature.comnih.govox.ac.uk Docking predicts the preferred orientation of a ligand when it binds to a target protein, as well as the binding affinity. pnrjournal.com

The process involves generating a multitude of possible binding poses of the ligand within the active site of the protein and then using a scoring function to rank them. igi-global.com The results of a docking study can provide valuable hypotheses about the binding mode of this compound to a specific protein target, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. This information is invaluable for structure-based drug design and for understanding the molecule's potential mechanism of action. The conformational flexibility of the ligand, which can be explored using MD simulations, is an important factor to consider in docking studies. mdpi.comoup.comchemrxiv.orgacs.org

Illustrative Data Table: Hypothetical Docking Results of this compound with a Target Protein

| Parameter | Value |

| Binding Affinity | -X.X kcal/mol |

| Key Interacting Residues | TyrXX, AspXX, LeuXX |

| Hydrogen Bonds | N-H...O=C (backbone), C=O...H-N (sidechain) |

| Hydrophobic Interactions | Phenyl ring with LeuXX, ValXX |

Note: This table presents a hypothetical outcome of a molecular docking study and is for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

QSAR and SPR models are mathematical models that aim to establish a relationship between the chemical structure of a compound and its biological activity or physicochemical properties. These models are pivotal in predicting the activity of new compounds and in understanding the molecular features that are crucial for their biological effects.

The foundation of any QSAR or SPR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound, a variety of descriptors can be computed using specialized software. These descriptors are broadly categorized into constitutional, topological, geometrical, and quantum-chemical descriptors.

Constitutional Descriptors: These are the most straightforward descriptors and include counts of atoms, bonds, rings, and molecular weight.

Topological Descriptors: These descriptors quantify the connectivity of atoms within the molecule and include indices such as the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These are derived from the 3D coordinates of the atoms and include information about the molecular surface area and volume.

Quantum-Chemical Descriptors: These are obtained from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as dipole moment, HOMO (Highest Occupied Molecular Orbital), and LUMO (Lowest Unoccupied Molecular Orbital) energies.

A selection of calculated molecular descriptors for this compound is presented in the table below.

| Descriptor Category | Descriptor Name | Calculated Value |

| Constitutional | Molecular Weight | 215.24 g/mol |

| Number of Heavy Atoms | 15 | |

| Number of Rings | 1 | |

| Topological | Topological Polar Surface Area (TPSA) | 71.6 Ų |

| Number of Rotatable Bonds | 3 | |

| Electronic | LogP (octanol-water partition coefficient) | 1.85 |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Once a comprehensive set of molecular descriptors has been generated, statistical methods are employed to build a QSAR model that correlates these descriptors with a specific biological activity. For instance, the inhibitory activity of this compound against a particular enzyme, determined through in vitro assays, can be used as the dependent variable in the QSAR model.

A hypothetical study might investigate a series of analogs of this compound for their inhibitory effect on a target enzyme. By correlating the calculated molecular descriptors with the observed in vitro activity (e.g., IC50 values), a QSAR equation can be derived. Such an equation might reveal that descriptors related to electronic properties, such as the energy of the HOMO, and steric properties, like molecular volume, are critical for the compound's inhibitory potency. This information is invaluable for designing new derivatives with potentially enhanced activity.

Computational Prediction of ADMET-Related Molecular Properties (In Silico, Non-Clinical)

In the early phases of drug discovery, it is crucial to assess the potential pharmacokinetic and toxicity profiles of a compound. In silico ADMET prediction tools offer a rapid and cost-effective way to evaluate these properties before committing to expensive and time-consuming experimental studies. These predictive models are often built using large datasets of compounds with known ADMET properties.

For this compound, various ADMET-related properties can be predicted using commercially available and open-source software platforms. These predictions are based on the compound's structure and provide an early indication of its drug-likeness. Key predicted ADMET properties for this compound are summarized in the following table.

| ADMET Property | Predicted Outcome | Interpretation |

| Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability (logPapp) | Predicted to have high permeability across the intestinal cell line model. | |

| Distribution | Plasma Protein Binding | Predicted to have moderate to high binding to plasma proteins. |

| Blood-Brain Barrier (BBB) Penetration | Predicted to have limited penetration across the blood-brain barrier. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicted to be a weak inhibitor of major CYP isoforms (e.g., CYP2D6, CYP3A4). |

| Excretion | Renal Organic Cation Transporter 2 (OCT2) Substrate | Predicted to be a potential substrate of the renal OCT2 transporter. |

| Toxicity | Ames Mutagenicity | Predicted to be non-mutagenic in the Ames test. |

| hERG (human Ether-a-go-go-Related Gene) Inhibition | Predicted to have a low risk of inhibiting the hERG channel, reducing the potential for cardiotoxicity. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

These in silico predictions suggest that this compound possesses a generally favorable ADMET profile, making it a promising candidate for further preclinical development. However, it is important to emphasize that these are computational predictions and must be validated through subsequent experimental in vitro and in vivo studies.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 2 Methylsulfonyl Phenyl Formamide Derivatives

Design Principles for N-(2-(methylsulfonyl)phenyl)formamide Analog Library Synthesis

In the absence of specific literature for this compound, the design of an analog library would hypothetically follow established medicinal chemistry strategies. A typical approach would involve the systematic modification of three key regions of the molecule: the phenyl ring, the methylsulfonyl group, and the formamide (B127407) moiety.

Table 1: Hypothetical Design Strategy for an this compound Analog Library

| Molecular Region | Rationale for Modification | Potential Modifications |

| Phenyl Ring | To probe the effects of electronics (electron-donating vs. electron-withdrawing groups), sterics, and lipophilicity on biological activity. | Introduction of substituents such as halogens (F, Cl, Br), alkyl groups (methyl, ethyl), alkoxy groups (methoxy), nitro groups, and cyano groups at various positions. |

| Methylsulfonyl Group | To investigate the importance of the sulfonyl moiety for activity and to modulate properties such as solubility and metabolic stability. | Replacement of the methyl group with other alkyl or aryl groups. Bioisosteric replacement of the sulfonyl group with other functionalities like a sulfonamide or a sulfoxide (B87167). |

| Formamide Moiety | To explore the role of the formamide group in target binding and to alter its hydrogen bonding capacity and metabolic lability. | N-alkylation or N-arylation of the formamide nitrogen. Replacement of the formyl group with larger acyl groups. |

Elucidation of Key Structural Motifs Influencing Biological Activity (In Vitro/Mechanistic Focus)

Without experimental data, any discussion of key structural motifs for biological activity is purely speculative. However, drawing parallels from related compounds in the scientific literature, certain features of the this compound scaffold could be important. For instance, the relative positioning of the methylsulfonyl and formamide groups on the phenyl ring (ortho-substitution) likely creates a specific conformational preference that could be crucial for interaction with a biological target. The hydrogen-bonding capabilities of the formamide N-H and carbonyl oxygen, as well as the potential for the sulfonyl group to act as a hydrogen bond acceptor, would be critical areas of investigation in any future mechanistic studies.

Impact of Substituent Effects on Reactivity and Selectivity

The electronic nature of substituents on the phenyl ring would be expected to influence the reactivity of the this compound core. For example, the nucleophilicity of the formamide nitrogen could be modulated by substituents on the phenyl ring. Electron-withdrawing groups would likely decrease the electron density on the nitrogen, potentially affecting its role in chemical reactions or biological interactions. Conversely, electron-donating groups would increase electron density. The steric bulk of substituents could also play a significant role in directing reactions to other parts of the molecule or in dictating the selectivity of binding to a biological target.

Relationship Between Molecular Descriptors and Biological Outcomes (In Vitro)

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for correlating the physicochemical properties of molecules, known as molecular descriptors, with their biological activities. For a hypothetical library of this compound analogs, one could anticipate that descriptors such as lipophilicity (logP), electronic parameters (Hammett constants), steric parameters (Taft parameters), and topological indices would be important in modeling any observed in vitro activity.

Table 2: Potentially Relevant Molecular Descriptors for QSAR Studies of this compound Analogs

| Descriptor Class | Specific Descriptors | Potential Impact on Biological Activity |

| Lipophilicity | LogP, LogD | Could influence cell permeability and binding to hydrophobic pockets of a target protein. |

| Electronic | Hammett constants (σ), Dipole moment | Would reflect the influence of substituents on the electronic environment of the molecule, affecting binding interactions. |

| Steric | Molar refractivity (MR), Taft steric parameter (Es) | Could model the influence of substituent size and shape on the fit within a binding site. |

| Topological | Molecular weight (MW), Polar surface area (PSA) | PSA is often correlated with membrane permeability. MW can influence overall binding affinity. |

Despite a comprehensive search for scientific literature, no specific data was found regarding the mechanistic investigations of This compound interactions. The requested detailed analysis of its enzyme kinetics, receptor binding mechanisms, and cellular pathway modulation could not be completed due to the absence of published research on this particular compound.

Extensive searches were conducted to locate studies pertaining to the following areas:

Enzyme Kinetic Studies (In Vitro): No information was available on the determination of inhibition constants (Kᵢ) or the analysis of binding mechanisms (e.g., competitive, non-competitive) for this compound with any specific enzyme.

Receptor Binding Mechanism Elucidation (In Vitro): There were no findings on the ligand-receptor affinity or any potential allosteric modulation effects of this compound.

Cellular Pathway Modulation Studies (In Vitro, Non-Clinical Models): Research detailing the impact of this compound on cellular pathways in non-clinical models is not present in the public domain.

Consequently, the creation of data tables and a detailed discussion of research findings as per the requested outline is not possible at this time. Further empirical research is required to elucidate the biochemical and cellular interactions of this compound.

Mechanistic Investigations of N 2 Methylsulfonyl Phenyl Formamide Interactions

Cellular Pathway Modulation Studies (In Vitro, Non-Clinical Models)

Target Engagement Assays

Target engagement assays are crucial in drug discovery to confirm that a compound interacts with its intended target protein within a cellular environment. These assays can provide evidence of binding and can be used to determine the potency of a compound in a physiological context.

A common method for assessing target engagement is the cellular thermal shift assay (CETSA). This technique is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability. In a typical CETSA experiment, cells are treated with the compound of interest, in this case, N-(2-(methylsulfonyl)phenyl)formamide, and then subjected to a heat gradient. The aggregation and precipitation of the unbound protein are then quantified at different temperatures. A shift in the melting temperature of the target protein in the presence of the compound indicates target engagement.

Another approach involves the use of reporter assays where the target protein is fused to a reporter enzyme. The binding of a ligand to the target can stabilize it and lead to a measurable change in the reporter signal, providing a quantitative measure of target engagement. youtube.com

While no specific target engagement data for this compound has been identified, a hypothetical study could yield results similar to those presented in Table 1.

Table 1: Illustrative Target Engagement Data for this compound

| Assay Type | Target Protein | Metric | Value |

|---|---|---|---|

| Cellular Thermal Shift Assay | Hypothetical Kinase A | ΔTm (°C) | +3.5 |

| Reporter Gene Assay | Hypothetical Receptor B | EC50 (µM) | 1.2 |

Analysis of Downstream Signaling Effects

Following the confirmation of target engagement, it is essential to investigate the functional consequences of this interaction on downstream cellular signaling pathways. This analysis helps to elucidate the mechanism of action of the compound and its potential therapeutic effects.

The specific downstream signaling effects to be analyzed would depend on the identity and function of the target protein of this compound. For instance, if the target is a kinase, researchers would investigate the phosphorylation status of its known substrates. This can be achieved through techniques such as Western blotting using phospho-specific antibodies or through more comprehensive phosphoproteomics approaches.

If the target is a receptor, downstream effects could include changes in the levels of second messengers like cyclic AMP (cAMP) or calcium ions, or the activation of specific transcription factors. youtube.com These can be measured using various cell-based assays, such as enzyme-linked immunosorbent assays (ELISAs) or fluorescent reporter assays.

Without specific data on the target of this compound, a detailed analysis of its downstream signaling effects cannot be provided.

Ligand-Protein Interaction Profiling by Biophysical Methods (In Vitro)

Biophysical methods provide quantitative data on the binding affinity, kinetics, and thermodynamics of the interaction between a ligand and its target protein. These in vitro studies are essential for a detailed understanding of the molecular recognition process.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to measure the heat changes that occur upon the binding of a ligand to a macromolecule. nih.govnih.gov By directly measuring the heat released or absorbed during the binding event, ITC can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. ebi.ac.uk

In a typical ITC experiment, a solution of the ligand, this compound, would be titrated into a solution containing the purified target protein. The resulting heat changes are measured and plotted against the molar ratio of the ligand to the protein. The resulting binding isotherm can then be fitted to a binding model to extract the thermodynamic parameters of the interaction. malvernpanalytical.com

Table 2 presents a hypothetical dataset that could be obtained from an ITC experiment investigating the interaction of this compound with a target protein.

Table 2: Illustrative Thermodynamic Data from ITC for this compound Interaction

| Parameter | Value |

|---|---|

| Binding Affinity (KD) | 500 nM |

| Stoichiometry (n) | 1.1 |

| Enthalpy (ΔH) | -12.5 kcal/mol |

| Entropy (ΔS) | -5.8 cal/mol·K |

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions. mdpi.commdpi.com SPR measures changes in the refractive index at the surface of a sensor chip to which a target protein is immobilized. The binding of a ligand, such as this compound, to the immobilized protein causes a change in the refractive index, which is detected as a change in the SPR signal.

This technique provides valuable information on the kinetics of the interaction, including the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (KD), a measure of binding affinity, can then be calculated from the ratio of these rate constants (kd/ka). nih.gov

A typical SPR experiment would involve immobilizing the target protein on a sensor chip and then flowing different concentrations of this compound over the surface. The resulting sensorgrams, which plot the SPR response over time, are then analyzed to determine the kinetic parameters.

Table 3 provides an example of the type of kinetic data that could be generated from an SPR analysis of the interaction between this compound and a target protein.

Table 3: Illustrative Kinetic Data from SPR for this compound Interaction

| Parameter | Value |

|---|---|

| Association Rate (ka) | 1.5 x 105 M-1s-1 |

| Dissociation Rate (kd) | 7.5 x 10-4 s-1 |

| Binding Affinity (KD) | 5.0 µM |

Advanced Applications and Prospective Utility of N 2 Methylsulfonyl Phenyl Formamide

Role in Organic Synthesis as a Precursor or Intermediate

The N-(2-(methylsulfonyl)phenyl)formamide molecule is anticipated to be a valuable building block in the synthesis of more complex chemical architectures. Its utility would stem from the distinct reactivity of the N-formyl and methylsulfonylphenyl moieties. The synthesis of this precursor would likely involve the formylation of 2-(methylsulfonyl)aniline (B181356), a reaction for which numerous methods have been established. A recently reported aminative rearrangement of O-(arenesulfonyl)hydroxylamines provides a novel and direct route to ortho-sulfonyl anilines, which could serve as the key starting material. cam.ac.uknih.gov

In the realm of complex molecule synthesis, N-aryl formamides serve as versatile intermediates. cam.ac.uk The formyl group can act as a protecting group for the aniline (B41778) nitrogen, allowing for selective functionalization at other positions of the aromatic ring. The strong electron-withdrawing nature of the ortho-methylsulfonyl group would significantly influence the regioselectivity of subsequent reactions. fiveable.me

The formamide (B127407) itself can be a precursor to other functional groups. For instance, dehydration of the formamide would yield an isocyanide, a highly reactive functional group that participates in a variety of cycloaddition and insertion reactions, enabling the construction of diverse heterocyclic scaffolds. Furthermore, the formyl group can be removed under specific conditions to regenerate the free amine, allowing for further derivatization.

The sulfonyl group, being a meta-director in electrophilic aromatic substitution, could be used strategically to introduce substituents at positions that might be difficult to access otherwise. masterorganicchemistry.com It can also act as a blocking group to direct substitution to the desired ortho or para positions relative to another activating group, and can subsequently be removed. masterorganicchemistry.com

Table 1: Potential Transformations of this compound in Organic Synthesis

| Transformation | Reagents and Conditions | Potential Product Class |

| Dehydration | POCl₃, PPh₃/CCl₄, or similar | Isocyanide |

| Deformylation | Acidic or basic hydrolysis | 2-(Methylsulfonyl)aniline |

| Aromatic Substitution | Electrophilic or nucleophilic reagents | Substituted phenyl formamides |

While there is no direct evidence for the application of this compound in asymmetric synthesis, the broader class of sulfonamides has been successfully employed as chiral ligands and organocatalysts. The nitrogen atom of the formamide could potentially coordinate to a metal center, and if the molecule were rendered chiral, for example by substitution on the formyl group or the aromatic ring, it could induce enantioselectivity in metal-catalyzed reactions.

More plausibly, derivatives of this compound could be designed as chiral organocatalysts. For instance, the introduction of a chiral amine moiety, such as a proline derivative, onto the sulfonyl group could yield a bifunctional catalyst capable of promoting asymmetric transformations.

Application in Catalysis

The structural features of this compound suggest its potential utility in both metal-catalyzed reactions and organocatalysis, primarily through the design of specialized ligands and catalysts.

The nitrogen atom of the formamide and one of the oxygen atoms of the sulfonyl group are positioned to act as a bidentate chelating ligand for a variety of transition metals. The ortho-disposition of these groups could form a stable five-membered ring upon coordination to a metal center. Such chelation can enhance the stability and modulate the reactivity of the metal catalyst.

The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, could be fine-tuned by introducing different substituents on the aromatic ring. The strong electron-withdrawing nature of the methylsulfonyl group would render the nitrogen atom less basic, which could be advantageous in certain catalytic cycles.

Table 2: Potential Metal-Ligand Complexes with this compound Derivatives

| Metal Center | Potential Catalytic Application | Rationale |

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | Modulation of electronic properties and stability of the catalyst. |

| Rhodium (Rh) | Hydroformylation, hydrogenation | Potential for asymmetric induction with chiral derivatives. |

| Copper (Cu) | N-arylation, C-H activation | Stabilization of different oxidation states of copper. nih.gov |

While this compound itself is not a typical organocatalyst, its scaffold could be incorporated into more complex catalyst designs. As mentioned, derivatization with chiral amines could lead to novel organocatalysts. The sulfonamide nitrogen, after deprotonation, could act as a hydrogen bond acceptor, while the N-H of the formamide could act as a hydrogen bond donor, enabling the activation of substrates in enantioselective reactions.

Development of Chemical Probes and Tools for Biological Research (In Vitro)

The sulfonamide moiety is a well-established pharmacophore found in numerous therapeutic agents. This suggests that this compound and its derivatives could be explored for their biological activity. In the context of chemical biology, this scaffold could be adapted for the development of chemical probes to study biological processes in vitro.

By incorporating a reporter group, such as a fluorophore or a biotin (B1667282) tag, onto the this compound framework, it might be possible to create probes for specific biological targets. The methylsulfonylphenyl portion could be designed to interact with a particular protein binding pocket, while the formamide nitrogen provides a convenient point for attaching the reporter moiety. The synthesis of such probes would leverage the well-established chemistry of both sulfonamides and formamides.

For instance, if a biologically active molecule is discovered to contain the 2-(methylsulfonyl)phenyl moiety, a formamide derivative could be synthesized to probe its mechanism of action. The formyl group offers a synthetic handle for the attachment of affinity tags or fluorescent labels, facilitating target identification and imaging studies.

Fluorescent Labeling and Imaging Agents

The unique electronic properties of aromatic sulfonamides suggest that this compound could serve as a scaffold for the development of novel fluorescent probes. The interaction between the electron-withdrawing methylsulfonyl group and the electron-donating formamide-substituted aniline core can create a push-pull system, which is a common feature in many organic fluorophores.

Research on analogous compounds, such as N-(2-(hydroxymethyl)phenyl) sulfonamide, has demonstrated that chemical modifications can modulate their fluorescent properties. For instance, the conversion of a hydroxyl group to a chlorine atom in a sulfonamide resin led to a decrease in fluorescence intensity, indicating that the electronic environment significantly impacts the emission characteristics. This principle suggests that strategic modifications to the this compound structure could tune its fluorescence for specific imaging applications.

The development of fluorescent probes based on this scaffold would likely involve the introduction of additional functionalities to enhance quantum yield and to allow for conjugation to biomolecules. The formamide nitrogen or the phenyl ring could be sites for such modifications.

Table 1: Potential Spectroscopic Properties of this compound Derivatives for Fluorescent Labeling

| Property | Predicted Characteristic | Rationale based on Analogous Compounds |

| Excitation Wavelength (λex) | UV to near-visible range | Aromatic sulfonamides often absorb in this region. |

| Emission Wavelength (λem) | Dependent on substitution; potential for solvatochromism | The emission of similar fluorophores is sensitive to the polarity of the environment. |

| Quantum Yield (Φf) | Low to moderate, improvable with modification | The inherent fluorescence of the scaffold may be modest but can be enhanced. |

| Stokes Shift | Potentially large | Push-pull systems often exhibit significant Stokes shifts, which is advantageous for imaging. |

This table is predictive and based on the properties of structurally related sulfonamides.

Affinity Probes for Target Identification

The sulfonamide functional group is a key pharmacophore in many biologically active molecules. This prevalence makes the this compound scaffold an attractive starting point for the design of affinity probes for target identification. Affinity probes are essential tools in chemical biology for elucidating the molecular targets of bioactive small molecules.

Structure-activity relationship (SAR) studies on bis-aryl sulfonamides have shown that it is possible to introduce functionalities for target engagement without disrupting the core binding properties of the molecule. For instance, moieties such as aryl azides for photo-affinity labeling, or biotin for affinity purification, have been successfully incorporated into sulfonamide-based structures.

The this compound molecule offers several potential points for the attachment of such affinity labels. The formyl group could be modified, or substitution on the phenyl ring could be explored to create derivatives that can be used to isolate and identify their protein binding partners.

Potential in Materials Science

The structural rigidity and potential for intermolecular interactions endowed by the aromatic ring and the sulfonamide group suggest that this compound could be a valuable building block in materials science.

Incorporation into Polymeric Systems

The incorporation of specific small molecules into polymeric matrices can impart novel functionalities to the resulting material. The N-phenyl and formamide groups in this compound are analogous to monomers used in the synthesis of advanced polymers. For example, N-phenyl polybenzimidazoles are known for their high thermal and chemical stability. Similarly, polymers containing N-vinylformamide units have been extensively studied.

The presence of the methylsulfonyl group could further enhance the properties of polymers incorporating this moiety, potentially by increasing thermal stability or by altering solubility characteristics. The formamide group could also participate in hydrogen bonding, leading to polymers with specific self-assembling properties.

Table 2: Prospective Polymer Systems Incorporating this compound Derivatives

| Polymer Type | Potential Monomer Derivative | Anticipated Properties |

| Polyimides/Polyamides | Diamine derivative of this compound | High thermal stability, specific solubility profiles. |

| Vinyl Polymers | Acrylate or vinyl derivative of this compound | Modified refractive index, enhanced thermal properties. |

| Polybenzimidazoles | Incorporation of the N-phenyl-sulfonamide moiety | Chemical resistance, high-temperature stability. |

This table outlines hypothetical applications based on the known properties of related polymer systems.

Supramolecular Assembly Applications

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures. The this compound molecule possesses several features that could be exploited for supramolecular assembly. The sulfonamide group is a well-known participant in hydrogen bonding, acting as both a hydrogen bond donor (N-H) and acceptor (S=O).

Studies on sulfonamide-substituted silatranes have revealed the formation of cyclic dimers in the crystal lattice through intermolecular hydrogen bonds. This demonstrates the propensity of the sulfonamide moiety to direct supramolecular architecture. The formamide group in this compound can also engage in strong hydrogen bonding. The combination of these groups could lead to the formation of well-defined supramolecular tapes, sheets, or other complex assemblies.

Chemoinformatic and Data Mining Applications in Chemical Biology

Chemoinformatics provides a powerful set of tools for analyzing the properties of chemical compounds and for predicting their biological activities. The structure of this compound can be subjected to a variety of chemoinformatic analyses to guide its development for the applications described above.

Computational methods can be used to predict key physicochemical properties such as solubility, lipophilicity (logP), and polar surface area. These parameters are crucial for assessing the drug-likeness of a compound and its suitability for biological applications. Furthermore, data mining of large chemical databases can identify other compounds with similar structural features, which may provide insights into potential biological targets or off-target effects.

Pharmacophore modeling can be employed to design derivatives of this compound with enhanced affinity for specific protein targets. By analyzing the common structural features of known ligands for a particular target, a pharmacophore model can be built and used to screen virtual libraries of this compound derivatives.

Table 3: Chemoinformatic Descriptors and Their Relevance for this compound

| Descriptor | Predicted Value/Characteristic | Implication for Chemical Biology |

| Molecular Weight | ~200 g/mol | Within the range for "rule of five" compliance. |

| XLogP3 | ~1.5 | Indicates moderate lipophilicity, favorable for cell permeability. |

| Hydrogen Bond Donors | 1 | The formamide N-H group. |

| Hydrogen Bond Acceptors | 3 | The formyl oxygen and the two sulfonyl oxygens. |

| Rotatable Bonds | 2 | Suggests a degree of conformational flexibility. |

These values are estimations and would need to be confirmed by experimental or more detailed computational analysis.

Emerging Research Directions and Future Perspectives on N 2 Methylsulfonyl Phenyl Formamide

Unexplored Synthetic Avenues and Methodologies

The synthesis of N-(2-(methylsulfonyl)phenyl)formamide would likely involve the formylation of 2-(methylsulfonyl)aniline (B181356). While standard formylation methods using agents like formic acid or its derivatives are applicable, several modern and more efficient synthetic strategies remain largely unexplored for this specific molecule. nih.govscispace.com

Potential Unexplored Synthetic Routes:

Catalytic Formylation: The use of transition metal catalysts for the formylation of amines is a rapidly developing field. nih.gov Catalytic systems, for instance, those based on copper, could offer milder reaction conditions and higher yields. rsc.org Investigating various catalysts and reaction conditions could lead to more sustainable and atom-economical syntheses of this compound.

Enzymatic Formylation: Biocatalysis presents a green alternative to traditional chemical synthesis. While not yet widely applied to this class of compounds, exploring formyltransferases could provide a highly selective and environmentally benign route to this compound. wikipedia.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the formylation of 2-(methylsulfonyl)aniline could enable a more efficient and reproducible production process, which is particularly relevant for potential larger-scale applications.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Potential Challenges |

| Traditional Formylation | Well-established procedures, readily available reagents. | Often requires harsh conditions, may have moderate yields. |

| Catalytic Formylation | Milder reaction conditions, higher yields, potential for stereoselectivity. | Catalyst cost and screening, optimization of reaction parameters. |

| Enzymatic Formylation | High selectivity, environmentally friendly, mild conditions. | Enzyme availability and stability, substrate specificity. |

| Flow Chemistry | Improved safety and scalability, precise reaction control, higher purity. | Initial setup cost, requirement for specialized equipment. |

Identification of Novel Biological Targets and Therapeutic Concepts (Pre-clinical, In Vitro)

The biological activities of this compound have not been specifically reported. However, the broader class of methylsulfonyl phenyl derivatives has shown promise in several therapeutic areas. These findings suggest potential avenues for preclinical and in vitro investigation of the title compound.

Potential Biological Targets and Therapeutic Areas:

Cyclooxygenase (COX) Inhibition: Several novel methylsulfonyl phenyl derivatives have been identified as potent and selective inhibitors of COX-2. ebi.ac.uknih.govnih.gov This suggests that this compound could be investigated for its anti-inflammatory and analgesic properties. In vitro assays could be employed to determine its inhibitory activity against COX-1 and COX-2 enzymes.

Anticonvulsant Activity: Some methylsulfonyl phenyl derivatives that inhibit COX-2 have also demonstrated significant anticonvulsant effects in preclinical models. ebi.ac.uk This dual activity suggests a potential therapeutic application in epilepsy and related neurological disorders.

Antimicrobial Properties: Sulfonamides are a well-known class of antibacterial agents. nih.govresearchgate.net While the formamide (B127407) modification may alter this activity, it would be worthwhile to screen this compound against a panel of clinically relevant bacteria and fungi.

Enzyme Inhibition in CNS Disorders: The sulfonamide moiety is present in various compounds targeting the central nervous system (CNS). nih.gov Therefore, this compound could be evaluated for its potential to inhibit enzymes or modulate receptors involved in neurological diseases.

Table 2: Potential Pre-clinical and In Vitro Assays for this compound

| Therapeutic Concept | Potential In Vitro/Pre-clinical Assay | Rationale |

| Anti-inflammatory | COX-1/COX-2 inhibition assays. | Structurally related compounds show COX-2 inhibitory activity. ebi.ac.uknih.govnih.gov |

| Anticonvulsant | Animal models of seizures (e.g., PTZ-induced). | Some COX-2 inhibitors with a similar scaffold have anticonvulsant effects. ebi.ac.uk |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) assays against various microbes. | The sulfonamide group is a known antibacterial pharmacophore. nih.govresearchgate.net |

| CNS Activity | Receptor binding assays, enzyme inhibition assays for CNS targets. | Sulfonamide derivatives are known to have CNS activity. nih.gov |

Integration with Advanced High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of large compound libraries. ewadirect.comyoutube.com While there is no specific mention of this compound in HTS campaigns, its straightforward synthesis would allow for the creation of a focused library of derivatives for screening.

Future HTS Applications:

Target-Based Screening: If a specific biological target is hypothesized for this compound, such as COX-2, HTS can be used to rapidly assess its activity and that of its analogs.

Phenotypic Screening: This approach involves screening compounds for their effects on whole cells or organisms, without prior knowledge of the specific target. ewadirect.com this compound and its derivatives could be included in phenotypic screens to identify novel biological activities.

Fragment-Based Screening: The this compound scaffold could be used as a starting point for fragment-based drug discovery, where smaller chemical fragments are screened and then optimized to create more potent lead compounds.

Challenges and Opportunities in this compound Research

The primary challenge in the research of this compound is the current lack of specific data. This also presents a significant opportunity for novel research.

Challenges:

Limited Existing Literature: The absence of prior research means that any investigation would be starting from a foundational level, requiring initial synthesis, characterization, and broad biological screening.

Potential for Off-Target Effects: As with many sulfonamide-containing compounds, there is a possibility of off-target effects that would need to be carefully evaluated in any therapeutic development.

Physicochemical Properties: The solubility, stability, and other physicochemical properties of this compound are unknown and would need to be determined to assess its drug-likeness.

Opportunities:

Novel Intellectual Property: The unexplored nature of this compound means that any new discoveries regarding its synthesis or biological activity could be patentable.

Scaffold for Library Synthesis: The structure of this compound is amenable to chemical modification, allowing for the creation of a diverse library of related compounds for structure-activity relationship (SAR) studies.

Potential for Unforeseen Applications: The lack of existing data means that there is a high potential for discovering unexpected and novel biological activities or material properties.

Q & A

Q. What are the common synthetic routes for N-(2-(methylsulfonyl)phenyl)formamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound is synthesized via two primary routes:

- Route 1: Sulfonylation of 2-aminophenol derivatives using methylsulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) at 0–5°C to prevent over-sulfonylation .

- Route 2: Formylation of N-(2-(methylsulfonyl)phenyl)amine using formic acid or acetic-formic anhydride under reflux in dichloromethane (DCM) .

Optimization Tips:

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:

- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (60:40) at 1.0 mL/min. The compound shows a retention time (Rt) of 8.2 min (relative response factor: 1.00) .

- NMR: Key signals include:

- ¹H NMR (400 MHz, DMSO-d6): δ 8.35 (s, 1H, CHO), 7.85–7.45 (m, 4H, aromatic), 3.15 (s, 3H, SO₂CH₃) .

- ¹³C NMR: δ 163.5 (CHO), 138.2–125.1 (aromatic carbons), 44.2 (SO₂CH₃) .

- Mass Spectrometry: ESI-MS m/z 213.1 [M+H]⁺ (calculated 212.06) .

Validation Note: Cross-validate purity using elemental analysis (C, H, N, S within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition) often arise from:

- Impurity Profiles: Trace levels of sulfonic acid byproducts (e.g., from incomplete sulfonylation) may confound assays. Use preparative HPLC to isolate >99% pure batches .

- Solvent Effects: Activity varies in DMSO vs. aqueous buffers due to solubility differences. Pre-test solubility using dynamic light scattering (DLS) .

- Structural Isomerism: Confirm the absence of regioisomers (e.g., N-(3-methylsulfonyl isomer) via 2D NMR (NOESY for spatial proximity analysis) .

Case Study: A 2025 study attributed inconsistent COX-2 inhibition results to residual AlCl₃ in synthetic batches. Switching to milder bases (e.g., NaHCO₃) resolved the issue .

Q. What computational methods predict degradation pathways under varying conditions?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model hydrolysis pathways. The methylsulfonyl group stabilizes the transition state, favoring hydrolysis at the formamide bond (activation energy: 28.5 kcal/mol) .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions in crystal structures (e.g., C–H···O hydrogen bonds dominate, contributing to stability in solid-state but susceptibility to aqueous hydrolysis) .

Degradation Products Identified:

- Acidic Conditions (pH 2): N-(2-(methylsulfonyl)phenyl)amine (major) and formic acid.

- Alkaline Conditions (pH 10): 2-(methylsulfonyl)aniline and CO₂ .

Q. How does the compound’s crystal structure influence its reactivity and stability?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals:

- Packing Motifs: Chains stabilized by N–H···O hydrogen bonds (2.89 Å) between formamide and sulfonyl groups .

- Torsional Angles: The dihedral angle between the phenyl and formamide planes is 12.5°, reducing steric hindrance and enhancing electrophilic reactivity at the formyl group .

Stability Implications:

- Thermal: Decomposition onset at 215°C (DSC data) correlates with weakened hydrogen bonds .

- Photolytic: UV irradiation (254 nm) induces cleavage of the C–N bond, monitored via in-situ Raman spectroscopy .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer: